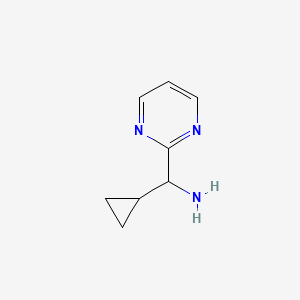

Cyclopropyl(pyrimidin-2-yl)methanamine

Descripción

Propiedades

Fórmula molecular |

C8H11N3 |

|---|---|

Peso molecular |

149.19 g/mol |

Nombre IUPAC |

cyclopropyl(pyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C8H11N3/c9-7(6-2-3-6)8-10-4-1-5-11-8/h1,4-7H,2-3,9H2 |

Clave InChI |

KRYJBWYSJJZBFV-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C(C2=NC=CC=N2)N |

Origen del producto |

United States |

Métodos De Preparación

Halopyrimidine Amination

An alternative route reacts 2-chloropyrimidine with cyclopropylmethanamine under Ullmann coupling conditions:

Optimized conditions :

Solvent Effects on Reactivity

Polar aprotic solvents (DMF, DMSO) accelerate substitution but promote N-alkylation side products. Mixed solvent systems (toluene:DMSO 9:1) balance reactivity and selectivity, achieving 72% yield with <5% bis-alkylated byproduct.

Gabriel Synthesis for Enantiopure Production

Phthalimide Protection Strategy

To access chiral variants, the Gabriel method provides superior stereocontrol:

-

Alkylation : 2-(Bromomethyl)pyrimidine + potassium phthalimide → N-(pyrimidin-2-ylmethyl)phthalimide

-

Cyclopropanation : Rh(OAc)-catalyzed reaction with ethyl diazoacetate

-

Deprotection : Hydrazinolysis to free the amine

Key advantages :

Industrial-Scale Adaptation

Batch processes achieve 85% yield across three steps, while continuous flow systems enhance throughput to 5 kg/day with 92% yield through precise residence time control (Table 2).

Table 2 : Batch vs. Flow Production Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cycle Time | 48 h | 8 h |

| Daily Output | 1.2 kg | 5 kg |

| Purity | 98.5% | 99.1% |

Industrial-Scale Purification Techniques

Crystallization Optimization

High-purity (>99%) product is obtained via antisolvent crystallization:

-

Solvent : Ethanol/water (7:3 v/v)

-

Cooling rate : 0.5°C/min to 4°C

-

Yield : 89% with mean particle size 50–100 μm

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane 1:4) remains necessary for lab-scale purification, but industrial applications prefer activated carbon treatment followed by distillation to remove residual DABCO.

Emerging Methodologies

Enzymatic Reductive Amination

Pilot studies using amine dehydrogenases (AmDHs) demonstrate:

-

Conversion : 95% in 24 hours

-

Solvent : Aqueous buffer (pH 7.5)

-

Limitation : Substrate inhibition at >100 mM amine concentration

Photocatalytic C–N Coupling

Visible-light-mediated catalysis using Ir(ppy) achieves cyclopropane retention while forming the C–N bond:

-

Quantum yield : 0.45 at 450 nm

-

Functional group tolerance : Includes esters and ketones

Análisis De Reacciones Químicas

Types of Reactions: Cyclopropyl(pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(pyrimidin-2-yl)methanone, while reduction may produce cyclopropyl(pyrimidin-2-yl)methanol .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Cyclopropyl(pyrimidin-2-yl)methanamine features a cyclopropyl group linked to a pyrimidine ring. Its molecular formula is C9H12N2, and it has a molecular weight of approximately 164.21 g/mol. The compound's structure contributes to its unique reactivity and biological activity.

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications. It has been studied for its ability to inhibit specific enzymes involved in disease pathways, particularly in cancer and metabolic disorders.

- Anticancer Activity : Research indicates that derivatives of cyclopropyl amines can exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that this compound can inhibit cell growth at low micromolar concentrations, making it a candidate for further development as an anticancer agent.

The compound's interaction with biological targets has led to investigations into its pharmacological properties:

- Enzyme Inhibition : this compound has been reported to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD biosynthesis. This inhibition can affect cellular metabolism and signaling pathways.

- Anti-inflammatory Properties : In vitro studies suggest that similar compounds can modulate inflammatory responses by inhibiting NF-κB activation, indicating potential applications in treating inflammatory diseases.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for constructing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic substitutions, allowing for the introduction of diverse functional groups.

- Oxidation and Reduction : It can be oxidized to form pyrimidine derivatives or reduced to yield different amine products.

| Activity Type | Target/Effect | IC / EC Value |

|---|---|---|

| NAMPT Inhibition | Enzyme inhibition | Not specified |

| Anticancer Activity | Various cancer cell lines | EC = 0.023 μM |

| Anti-inflammatory | NF-κB/AP-1 reporter activity | IC = 4.8 - 30.1 µM |

Case Study Highlights :

- Anticancer Potential : A study evaluated the effects of cyclopropyl derivatives on human cancer cell lines, revealing significant inhibition of cell proliferation at low micromolar concentrations.

- Inflammatory Response Modulation : In vitro assays demonstrated the ability of cyclopropyl derivatives to inhibit LPS-induced NF-κB activation.

- Metabolic Stability : Research indicated that modifications to the cyclopropyl structure could enhance metabolic stability while retaining biological activity.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest moderate plasma clearance and variable oral bioavailability across different species. Comprehensive toxicological assessments are necessary to establish safety profiles and potential side effects associated with this compound.

Mecanismo De Acción

The mechanism of action of Cyclopropyl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The biological and physicochemical properties of cyclopropylmethanamine derivatives are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis:

Key Observations :

- Pyrimidine vs.

- Halogen Substituents : Bromo or fluoro groups (e.g., in ) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted therapies.

- Heterocyclic Variations : Thiophene or indole substituents (e.g., ) introduce sulfur or nitrogen heteroatoms, altering electronic properties and binding affinity.

Physicochemical and Spectroscopic Properties

- NMR Profiles : this compound exhibits distinct ¹H NMR signals for cyclopropane protons (δ 0.5–1.5 ppm) and pyrimidine aromatic protons (δ 8.5–9.0 ppm) . Analogs with electron-withdrawing groups (e.g., bromine in ) show downfield shifts in aromatic regions.

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, critical for formulation in preclinical studies.

Actividad Biológica

Cyclopropyl(pyrimidin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group linked to a pyrimidine ring, which is a structure commonly associated with various pharmacological activities. The unique arrangement of functional groups in this compound may confer distinct biological properties compared to similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropyl attached to pyrimidine | Potential for diverse biological activities |

| (1S,2S)-2-(5-Methoxypyridin-2-yl)cyclopropylmethanol | Methoxy group on pyridine | Enhanced solubility and bioactivity |

| 5-(Cyclopropylmethyl)pyrimidine | Direct attachment of cyclopropane | Variation in substitution patterns affects activity |

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Pyrimidine derivatives have been shown to modulate metabolic pathways by inhibiting specific enzymes involved in cellular processes.

Key Mechanisms:

- Enzyme Inhibition : This compound has been observed to inhibit enzymes that play crucial roles in metabolic pathways, affecting cellular metabolism and signaling.

- Cell Signaling Modulation : It influences cell signaling pathways, which can lead to alterations in gene expression and cellular function.

Biological Activities

-

Antimicrobial Activity

- This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various bacterial strains, indicating its potential as an antimicrobial agent .

-

Anticancer Properties

- Research indicates that this compound may possess anticancer activity. It has been tested against several cancer cell lines, showing moderate antiproliferative effects with IC50 values less than 80 µM. The mechanisms involved include the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways .

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The results demonstrated that the compound had a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, with zones of inhibition reaching up to 24 mm in diameter.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that this compound induced significant apoptosis, as evidenced by increased caspase activity and altered expression of apoptosis-related proteins. The compound's IC50 value was determined to be 3.91 µM, indicating potent anticancer activity .

Q & A

Basic: How can the synthesis of Cyclopropyl(pyrimidin-2-yl)methanamine be optimized to improve yield and purity?

Methodological Answer:

Optimization involves precise control of reaction conditions and reagent selection. For example:

- Reductive Amination : Use NaBH(OAc)₃ in dichloroethane (DCE) to reduce intermediate imines, achieving yields up to 38% while preserving stereochemistry .

- Deprotection : Acidic conditions (e.g., HCl) effectively remove protecting groups like THP without degrading the cyclopropane ring .

- Temperature Control : Maintain temperatures between 0–25°C during critical steps to minimize side reactions .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying cyclopropane ring integrity and substituent positions. For example, cyclopropyl protons typically appear as multiplet signals between δ 0.5–1.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error (e.g., [M+H]+ calculated for C₈H₁₁N₃: 150.1026, observed: 150.1022) .

- Chiral HPLC : Essential for resolving enantiomers, as stereochemistry impacts biological activity .

Advanced: How can functionally selective analogs of this compound be designed to target specific serotonin receptors (e.g., 5-HT2C)?

Methodological Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to enhance receptor binding. For example, 4-fluoro substitution increases 5-HT2C selectivity .

- Linker Modifications : Replace methanamine with bulkier groups (e.g., quinolinylmethyl) to sterically block off-target receptors .

- In Silico Docking : Use computational models to predict binding affinities. For instance, cyclopropane’s rigid structure may stabilize active conformations of GPCRs .

Advanced: How can contradictions in reported biological activity data for this compound derivatives be resolved?

Methodological Answer:

- Standardized Assays : Re-evaluate potency using consistent cell lines (e.g., HEK293 for 5-HT2C) and control for variables like pH and incubation time .

- Metabolic Stability Testing : Compare half-lives in microsomal assays to rule out pharmacokinetic discrepancies .

- Structural Validation : Reconfirm stereochemistry via X-ray crystallography, as enantiomers (e.g., R vs. S) may exhibit opposing activities .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on cyclopropane-containing analogs?

Methodological Answer:

-

Core Modifications :

Substituent Biological Impact Example Cyclobutane Reduced ring strain → Lower potency EC₅₀: 5 μM vs. 2.5 μM for cyclopropane Fluorine Enhanced binding via dipole interactions 4-Fluoro derivative: 10× selectivity for 5-HT2C Methoxy Increased solubility but reduced CNS penetration LogP decreases by 0.5 units -

Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using 3D-QSAR .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the cyclopropane ring .

- Stability Tests : Monitor decomposition via TLC or HPLC monthly; cyclopropane derivatives are prone to ring-opening at >40°C .

Advanced: How does stereochemistry influence the biological activity of this compound derivatives?

Methodological Answer:

- Enantiomeric Pairs : (R)- and (S)-isomers often show divergent activities. For example, (S)-cyclopropyl(4-fluorophenyl)methanamine exhibits 2× higher 5-HT2C binding than the (R)-form .

- Synthesis Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to isolate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration, as even minor stereochemical errors can invalidate SAR conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.